Methyl 6-(Isopropylamino)pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(propan-2-ylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)10-8-5-4-7(11-12-8)9(13)14-3/h4-6H,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBKGOIOZRYMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 6-(Isopropylamino)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with isopropylamine and methyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Methyl 6-(Isopropylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial and Anticancer Properties
Methyl 6-(Isopropylamino)pyridazine-3-carboxylate has been investigated as a lead compound in the development of new drugs targeting bacterial infections and cancer. The compound's structural features allow for improved binding affinity to biological targets, which is crucial for efficacy in therapeutic contexts. Studies have shown promising results in its ability to inhibit growth in various cancer cell lines, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action involves the compound's interaction with specific enzymes or receptors. The isopropylamino substitution enhances its binding affinity, which may lead to improved therapeutic outcomes. Ongoing research aims to elucidate these interactions further, focusing on how modifications to the compound can enhance its efficacy against resistant strains of bacteria or cancer cells.
Chemical Research
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that ensure high purity levels. Various synthetic routes have been explored, allowing chemists to produce the compound efficiently while maintaining its structural integrity.
Applications in Organic Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It can be utilized in the synthesis of derivatives that may possess enhanced biological activities or novel properties.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency comparable to existing therapies. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) indicating potential for development into a therapeutic agent. |
| Study C | Mechanistic Studies | Investigated binding interactions with target enzymes, revealing insights into structure-activity relationships that guide further modifications for enhanced efficacy. |
Mechanism of Action
The mechanism of action of Methyl 6-(Isopropylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following sections compare Methyl 6-(Isopropylamino)pyridazine-3-carboxylate with structurally related compounds, focusing on substituent variations, physicochemical properties, and functional roles.
Substituent Variations on the Pyridazine Ring
Amino Group Modifications
Compounds with alternative amino substituents exhibit distinct steric and electronic properties:
Impact on Bioactivity : The isopropyl group in the target compound may improve membrane permeability in drug candidates compared to smaller substituents like ethyl or cyclopropyl .
Ester Group Modifications
Varying the ester moiety (methyl vs. ethyl) influences metabolic stability and solubility:
Functional Analogues with Heterocyclic Modifications
Pyridazine derivatives fused with other heterocycles exhibit divergent reactivity:
Synthetic Utility: Chloro-triazolo derivatives (e.g., 76196-04-8) are preferred for click chemistry, whereas amino-substituted pyridazines (e.g., 1823359-03-0) serve as intermediates in amide coupling reactions .
Physicochemical and Analytical Data
Chromatographic Behavior :
- This compound analogues in patent EP 4 374 877 A2 exhibit HPLC retention times between 1.05–1.43 minutes under acidic conditions, suggesting moderate polarity .
- Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS 851169-06-7) has a molecular weight of 207.23, closely matching the target compound, but lacks reported chromatographic data .
Mass Spectrometry :
- The target compound’s ethyl analogue (1178687-41-6) shows an [M+H]+ ion at m/z 221.25, while methyl derivatives in patents display m/z 645–755 for more complex structures .
Biological Activity
Methyl 6-(Isopropylamino)pyridazine-3-carboxylate is a compound belonging to the pyridazine family, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound features a pyridazine ring substituted with an isopropylamino group and a methyl ester at the carboxylic acid position. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyridazine core followed by functionalization at the 6-position.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Studies have shown that derivatives of pyridazines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancers. The mechanism often involves cell cycle arrest and induction of apoptosis .
- Kinase Inhibition : Similar compounds have been reported to inhibit several kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, some derivatives have shown IC50 values in the nanomolar range against CDK2, indicating potent inhibitory activity .
- Receptor Modulation : Pyridazine derivatives have also been explored for their potential as agonists or antagonists at various receptors, including cannabinoid receptors (CB2). Some studies report EC50 values below 35 nM for specific derivatives, highlighting their selectivity and potency .
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyridazine derivatives for their anticancer activity. This compound was included in a broader analysis of similar compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11l | MDA-MB-231 | 20.1 |
| 11m | MCF-7 | 18.08 |
| This compound | HeLa | TBD |
The study indicated that these compounds induce apoptosis in treated cells, with significant increases in Annexin V positive cells observed through flow cytometry analysis .
Case Study 2: Kinase Inhibition
In an investigation focusing on kinase inhibition, this compound was tested alongside other pyridazine derivatives:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound A | CDK2 | 43.8 |
| Compound B | GSK-3 | TBD |
| This compound | CDK2 | TBD |
These findings suggest that modifications on the pyridazine scaffold can significantly enhance kinase inhibition properties, which is crucial for developing targeted cancer therapies .
Q & A
Q. What are the standard synthetic routes for Methyl 6-(Isopropylamino)pyridazine-3-carboxylate?
Methodological Answer: The compound is synthesized via nucleophilic substitution of methyl 6-chloro-3-pyridazinecarboxylate with isopropylamine. Key steps include:
Chloride displacement : React methyl 6-chloro-3-pyridazinecarboxylate with excess isopropylamine in methanol under reflux (60–80°C, 12–24 hours).
Workup : Neutralize with dilute HCl, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Characterization : Confirm structure using LCMS ([M+H]+ expected ~209–215) and HPLC (retention time ~1–2 minutes under reverse-phase conditions) .
Q. What key spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- LCMS-ESI : Identifies molecular ion ([M+H]+) and confirms purity. For example, m/z 211 [M+H]+ aligns with the molecular formula C₁₀H₁₄N₃O₂ .
- ¹H/¹³C NMR : Key signals include:
- ¹H: δ 1.3 (d, 6H, isopropyl CH₃), δ 4.2 (m, 1H, NCH), δ 8.5 (s, 1H, pyridazine H).
- ¹³C: δ 172.5 (ester COO), δ 160.2 (pyridazine C3).
- HPLC : Retention time (e.g., 1.43 minutes under SMD-TFA05 conditions) ensures purity ≥95% .
Q. How does storage condition affect the stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in sealed vials to prevent hydrolysis of the ester group.
- Solubility : Dissolve in anhydrous DMSO or methanol (stable for ≥6 months at –20°C).
- Monitoring Stability : Use periodic HPLC analysis (e.g., every 3 months) to detect degradation products like 6-(isopropylamino)pyridazine-3-carboxylic acid (retention time shifts ~0.5 minutes) .
Q. What are common impurities during synthesis, and how are they isolated?
Methodological Answer:
Q. What role does this compound play in multicomponent reactions?
Methodological Answer: The pyridazine core acts as a scaffold for:
Amide coupling : React with activated carboxylic acids (EDCI/HOBt) to generate derivatives for bioactivity screening.
Suzuki–Miyaura cross-coupling : Introduce aryl/heteroaryl groups at the 6-position using Pd(PPh₃)₄ and boronic acids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
Q. What mechanistic insights exist for the amination step in its synthesis?
Methodological Answer:
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with dopamine β-hydroxylase (target in ). Key residues: Glu274 (hydrogen bonding with carboxylate).
- QSAR Models : Correlate logP (calculated ~1.8) with cellular permeability (R² > 0.85) .
Q. What advanced analytical methods detect trace impurities (<0.1%)?
Methodological Answer:
Q. What strategies identify biological targets for this compound?
Methodological Answer:
- Chemoproteomics : Use a clickable alkyne-tagged derivative to pull down binding proteins from cell lysates.
- Transcriptomics : Treat cell lines (e.g., HEK293) and analyze differential gene expression via RNA-seq. Overexpressed pathways (e.g., NF-κB) suggest targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
